molecular formula C24H31N3O2 B5263371 3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B5263371
M. Wt: 393.5 g/mol
InChI Key: QDAYJKBPVWIXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C24H31N3O2. This compound features an adamantane moiety, a piperazine ring, and a pyrrolidine-2,5-dione structure, making it a unique and versatile molecule in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties. The piperazine ring can interact with neurotransmitter receptors, while the pyrrolidine-2,5-dione structure may inhibit specific enzymes .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[4-(1-adamantyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c28-22-13-21(23(29)27(22)20-4-2-1-3-5-20)25-6-8-26(9-7-25)24-14-17-10-18(15-24)12-19(11-17)16-24/h1-5,17-19,21H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAYJKBPVWIXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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